1-(1-Hydroxyethyl)cyclohexanol
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Overview
Description
1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods:
Hydration of Cyclohexene: One common method involves the hydration of cyclohexene in the presence of an acid catalyst such as phosphoric acid.
Hydrogenation of Phenol: Another method is the hydrogenation of phenol, which can be catalyzed by metals like palladium or nickel.
Oxidation of Cyclohexane: Cyclohexane can be oxidized in the presence of cobalt catalysts to produce cyclohexanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production often involves the large-scale hydration of cyclohexene or the hydrogenation of phenol due to the availability and cost-effectiveness of these starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Scientific Research Applications
1-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of a hydroxyethyl group.
Cyclohexanol: Lacks the hydroxyethyl substitution, making it less reactive in certain reactions.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar industrial applications.
Properties
CAS No. |
1123-26-8 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCC1)O)O |
Origin of Product |
United States |
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